3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline
Description
3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline is a quinoline derivative featuring a benzenesulfonyl group at position 3, a 4-(4-fluorophenyl)piperazinyl moiety at position 4, and methoxy groups at positions 6 and 5. The synthesis likely involves coupling a benzenesulfonyl halide with a piperazine-substituted quinoline precursor under conditions similar to those described in , where triethylamine and mixed solvents (e.g., DCM/EtOH) are used to facilitate nucleophilic substitution or acylation reactions .
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O4S/c1-34-24-16-22-23(17-25(24)35-2)29-18-26(36(32,33)21-6-4-3-5-7-21)27(22)31-14-12-30(13-15-31)20-10-8-19(28)9-11-20/h3-11,16-18H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEHNCCSFLJGKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzenesulfonyl Group: This step involves sulfonylation, where the quinoline derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Piperazinyl Group: The piperazine ring can be introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with 4-(4-fluorophenyl)piperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, leading to the reduction of the quinoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions ortho or para to the substituents on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Bases: Pyridine, sodium hydroxide.
Acids: Sulfuric acid, hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may lead to partially or fully hydrogenated quinoline derivatives.
Scientific Research Applications
Basic Information
- Chemical Name : 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline
- CAS Number : 866843-25-6
- Molecular Formula : C27H26FN3O4S
- Molecular Weight : 491.5 g/mol
Structural Characteristics
The compound features a quinoline core with a benzenesulfonyl group and a piperazine ring substituted with a fluorophenyl moiety. This unique structure contributes to its biological activity and interaction with various molecular targets.
Neuropharmacological Applications
Recent studies indicate that the compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural similarity to known psychoactive compounds suggests potential use in treating psychiatric disorders such as depression and anxiety.
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in malignant cells has been a focal point of investigation.
Case Studies
- In Vitro Studies : In laboratory settings, the compound demonstrated significant inhibition of cell proliferation in breast cancer and leukemia cell lines.
- Mechanistic Insights : It appears to activate caspase pathways, leading to programmed cell death, which is critical for effective cancer treatment.
Antimicrobial Activity
Emerging data suggest that the compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
Research Findings
- Bacterial Strains Tested : Studies have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus.
- Potential Mechanism : The sulfonamide group may interfere with bacterial folate synthesis, similar to other sulfa drugs.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 5.0 | |
| K562 (Leukemia) | 3.2 | ||
| Antimicrobial | Staphylococcus aureus | 10.0 |
Mechanisms of Action Overview
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activates caspase pathways leading to cell death |
| Receptor Modulation | Alters serotonin and dopamine receptor activity |
| Folate Synthesis Inhibition | Interferes with bacterial folate metabolism |
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes involved in key biological processes.
Receptors: It may bind to receptors on the cell surface or within cells, modulating signal transduction pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Substituent Effects:
- Electronic Effects : The electron-withdrawing fluorine atom in the 4-fluorophenyl group may enhance hydrogen bonding or dipole interactions with biological targets compared to the benzyl group .
Pharmacological Implications
- Piperazine Moieties : Both compounds’ piperazine groups may interact with serotonin or dopamine receptors, common in antipsychotic or antidepressant agents.
- Benzenesulfonyl Groups : This motif is prevalent in kinase inhibitors (e.g., B-Raf inhibitors) and anti-inflammatory drugs, hinting at possible kinase-targeting activity .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H24F N3O3S
- Molecular Weight : 427.50 g/mol
- CAS Number : 763111-47-3
Structural Features
The compound features:
- A benzenesulfonyl group, which is known to enhance solubility and stability.
- A piperazine ring , which is often associated with various pharmacological activities.
- A dimethoxyquinoline moiety that contributes to its biological activity.
Antidepressant Potential
Research indicates that derivatives of piperazine, including this compound, exhibit antidepressant-like effects . In animal models, compounds with similar structures have shown increased levels of serotonin and norepinephrine, neurotransmitters implicated in mood regulation.
Antipsychotic Properties
Studies suggest that compounds containing the piperazine structure can act as antagonists at serotonin receptors (5-HT2A), which are targets for antipsychotic drugs. This mechanism may provide a therapeutic avenue for treating schizophrenia and other psychotic disorders.
Antitumor Activity
Recent investigations have highlighted the potential of quinoline derivatives in cancer therapy. The compound's ability to inhibit specific kinases involved in tumor growth has been noted, suggesting a pathway for developing anticancer agents.
Antimicrobial Activity
Preliminary studies have indicated that the compound exhibits antimicrobial properties against various bacterial strains. The sulfonamide group is known to enhance antibacterial activity by interfering with bacterial folic acid synthesis.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antidepressant Activity : A study conducted on rodents demonstrated that administration of similar piperazine derivatives led to significant reductions in depressive-like behaviors, as measured by forced swim tests (FST) and tail suspension tests (TST) .
- Antipsychotic Effects : In vitro assays showed that the compound effectively inhibited 5-HT2A receptors, leading to reduced hyperactivity in animal models typically used for studying schizophrenia .
- Antitumor Research : In vitro studies on cancer cell lines indicated that the compound induced apoptosis through caspase activation pathways, demonstrating its potential as an anticancer agent .
- Antimicrobial Studies : Tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) suggesting significant antibacterial properties, warranting further exploration into its use as an antibiotic .
Q & A
Q. What are the optimal synthetic routes for 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline?
Answer: The synthesis typically involves a multi-step approach:
Quinoline Core Formation : Start with a 6,7-dimethoxyquinoline scaffold. Introduce the 4-position substituent via nucleophilic substitution or palladium-catalyzed coupling.
Piperazine Coupling : React the 4-chloro intermediate with 4-(4-fluorophenyl)piperazine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃).
Benzenesulfonyl Group Addition : Use benzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–25°C .
Critical Parameters :
- Purity of intermediates (monitored via TLC or HPLC).
- Stoichiometric control to avoid over-sulfonylation.
- Example: A similar protocol achieved 72% yield for a related quinoline-piperazine derivative .
Q. What analytical methods are recommended for structural characterization of this compound?
Answer: A combination of techniques ensures robust characterization:
Spectroscopy :
- 1H/13C NMR : Assign peaks using DEPT and HSQC for quaternary carbons (e.g., methoxy groups at δ ~3.8–4.0 ppm, aromatic protons in quinoline at δ ~7.2–8.5 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software (SHELXL for refinement, SHELXS for structure solution) .
Elemental Analysis : Validate C, H, N, S content within ±0.3% theoretical values.
Q. How can computational modeling predict the compound’s conformational stability?
Answer:
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess energy-minimized conformers.
Ring Puckering Analysis : Use Cremer-Pople coordinates to quantify piperazine ring puckering (θ, φ angles), which impacts binding affinity .
Docking Studies : Simulate interactions with target receptors (e.g., serotonin or dopamine receptors) using AutoDock Vina.
Advanced Research Questions
Q. How do substituent variations on the quinoline and piperazine moieties affect biological activity?
Answer: Structure-activity relationship (SAR) studies reveal:
| Substituent | Position | Effect on Activity | Source |
|---|---|---|---|
| 4-Fluorophenyl | Piperazine | ↑ Selectivity for 5-HT₁A receptors | |
| 6,7-Dimethoxy | Quinoline | ↑ Solubility, ↓ CYP450 inhibition | |
| Benzenesulfonyl | Quinoline-3 | ↑ Metabolic stability |
Q. Methodology :
- Synthesize analogs (e.g., replace benzenesulfonyl with tosyl or acetyl groups).
- Test in vitro binding assays (IC₅₀ values) and ADME profiling .
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
Answer: Challenges :
- Low crystal quality due to flexible piperazine ring.
- Twinning in high-symmetry space groups.
Solutions : - Use SHELXD for phase problem resolution and SHELXL for refinement with TWIN commands .
- Soak crystals in cryoprotectants (e.g., glycerol) to improve diffraction (<1.5 Å resolution).
- Analyze puckering parameters (e.g., Cremer-Pople coordinates) to model ring flexibility .
Q. How can contradictory data on solubility and bioactivity be reconciled in preclinical studies?
Answer: Root Causes :
- Polymorphism affecting dissolution rates.
- Residual solvents (e.g., DMF) altering membrane permeability.
Methodology :
Purity Assessment : Use HPLC-MS to detect impurities (<0.1% threshold) .
Solubility Enhancement : Formulate with cyclodextrins or nanoemulsions.
In Silico Modeling : Predict logP and pKa using ChemAxon or ACD/Labs to optimize lipophilicity .
Q. What strategies validate the compound’s metabolic stability in hepatocyte assays?
Answer:
LC-MS/MS Analysis : Quantify parent compound and metabolites (e.g., demethylated or sulfone-oxidized products) .
CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4/5 assay with luciferin-IPA).
Microsomal Stability : Calculate t₁/₂ in human liver microsomes (HLM) with NADPH cofactor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
